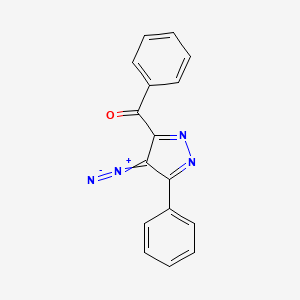
(E)-(4-Diazonio-5-phenyl-3H-pyrazol-3-ylidene)(phenyl)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- is a complex organic compound characterized by the presence of a diazo group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- typically involves the reaction of a phenylhydrazine derivative with a suitable ketone under acidic conditions to form the pyrazole ring. The diazo group is then introduced through diazotization reactions, which involve the treatment of the pyrazole derivative with nitrous acid or other diazotizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism by which Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- exerts its effects involves interactions with various molecular targets. The diazo group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler compound with a similar core structure but lacking the diazo group.
Phenylhydrazine: Contains a phenyl group and a hydrazine moiety, similar to the starting materials used in the synthesis of Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl-.
Diazomethane: Contains a diazo group but lacks the complex ring structure of the target compound
Uniqueness
Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- is unique due to the combination of a diazo group with a pyrazole ring, which imparts distinct chemical reactivity and potential for diverse applications. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
CAS No. |
92792-56-8 |
|---|---|
Molecular Formula |
C16H10N4O |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
(4-diazo-5-phenylpyrazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H10N4O/c17-18-14-13(11-7-3-1-4-8-11)19-20-15(14)16(21)12-9-5-2-6-10-12/h1-10H |
InChI Key |
NPYFSBJHWWTFMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C2=[N+]=[N-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















